molecular formula C16H15BrN2O2 B1389742 3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide CAS No. 1138443-01-2

3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide

Cat. No.: B1389742
CAS No.: 1138443-01-2
M. Wt: 347.21 g/mol
InChI Key: URJBPVUGKYLWFM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide typically involves the reaction of N-methyl-N-phenylbenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly for its ability to inhibit certain enzymes and proteins.

    Industry: The compound is used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The bromoacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-19(14-8-3-2-4-9-14)16(21)12-6-5-7-13(10-12)18-15(20)11-17/h2-10H,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJBPVUGKYLWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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